Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate
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Description
Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate, also known as TDAE, is a chemical compound that has gained significant attention in scientific research. It is a versatile reagent that has been used in various chemical reactions, including cross-coupling reactions, cycloadditions, and other transformations. In
Scientific Research Applications
Synthesis and Chemical Reactivity
A study led by Atsushi Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides, highlighting the utility of di-tert-butyl dicarbonate (Boc2O) in acylating a wide range of nitrogen compounds. This work suggests that tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate could potentially be involved in or benefit from similar synthetic methods due to its related functional group structure, offering a versatile approach to synthesizing complex organic compounds with high functional group compatibility Umehara, Ueda, & Tokuyama, 2016.
Intermediate in Organic Synthesis
Research by Bingbing Zhao et al. (2017) on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in many biologically active compounds, underscores the significance of similar tert-butyl and dimethylamino-containing structures in medicinal chemistry. Their work presents a rapid synthetic method that could be applicable or adaptable to the synthesis of tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate, emphasizing its role in the development of biologically active compounds Zhao, Guo, Lan, & Xu, 2017.
Catalyst and Ligand Synthesis
A study conducted by A. Marchenko et al. (2014) on the synthesis of N-(Di-tert-butylphosphanyl)- and N-(Di-tert-butylphosphoroselenoyl)formamidinium salts as carbene precursors illustrates the use of tert-butyl groups in the development of novel catalysts and ligands. This research could provide insights into how tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate might be utilized or modified for use in catalysis or as a building block for ligand synthesis, highlighting its potential application in facilitating various organic transformations Marchenko, Koidan, Hurieva, Savateev, Rozhenko, Sotiropoulos, Shishkina, Shishkin, & Kostyuk, 2014.
properties
IUPAC Name |
tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-7-12(13(5)6)8-14(9-12)10(15)16-11(2,3)4/h1H,8-9H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTCTEMFGKZASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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